4-Cyanophenyl trifluoromethanesulfonate

Description

BenchChem offers high-quality 4-Cyanophenyl trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyanophenyl trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-cyanophenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO3S/c9-8(10,11)16(13,14)15-7-3-1-6(5-12)2-4-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKETVWGQXANCHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338612 | |

| Record name | 4-Cyanophenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66107-32-2 | |

| Record name | 4-Cyanophenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyanophenyl trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 4-Cyanophenyl trifluoromethanesulfonate, a versatile reagent in modern organic synthesis. This document is intended for researchers, scientists, and drug development professionals who utilize aryl triflates as key building blocks. We will delve into the compound's structural characteristics, spectroscopic signature, synthesis, and safe handling, providing practical insights grounded in established scientific principles.

Introduction

4-Cyanophenyl trifluoromethanesulfonate, also known as 4-cyanophenyl triflate, is a key intermediate in organic synthesis. Its utility stems from the trifluoromethanesulfonate (triflate) group, which is an excellent leaving group, facilitating a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] This property makes it a valuable precursor in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.[1] The presence of the cyano group offers an additional site for chemical modification, further enhancing its synthetic versatility.[1]

This guide will provide a detailed examination of the core physical and chemical properties of 4-Cyanophenyl trifluoromethanesulfonate, offering a foundational understanding for its application in research and development.

Physicochemical Properties

A thorough understanding of a reagent's physical properties is paramount for its effective use in experimental design. The properties of 4-Cyanophenyl trifluoromethanesulfonate are summarized in the table below. The compound's physical state at ambient temperature is often described as a liquid or a low-melting solid, necessitating careful handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄F₃NO₃S | [2] |

| Molecular Weight | 251.18 g/mol | [2] |

| CAS Number | 66107-32-2 | [2] |

| Appearance | Colorless to light yellow liquid or solid | [3] |

| Predicted Boiling Point | 317.0 ± 42.0 °C | [3] |

| Predicted Density | 1.58 ± 0.1 g/cm³ | [3] |

| Storage Temperature | 2-8°C, under inert gas | [1] |

Note: Some physical properties are predicted and should be used as a guideline. Experimental verification is recommended.

Molecular Structure and Spectroscopic Analysis

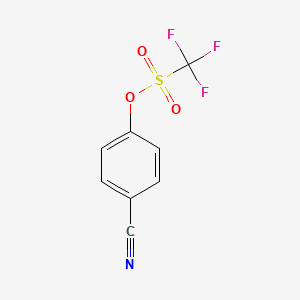

The molecular structure of 4-Cyanophenyl trifluoromethanesulfonate consists of a phenyl ring substituted with a cyano group at the para position and a trifluoromethanesulfonate group.

Figure 1: Molecular structure of 4-Cyanophenyl trifluoromethanesulfonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected and reported NMR data for 4-Cyanophenyl trifluoromethanesulfonate are detailed below.

¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the nitrile carbon, and the trifluoromethyl carbon. The carbon attached to the triflate group and the carbon of the trifluoromethyl group will show coupling with the fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Cyanophenyl trifluoromethanesulfonate will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

-

C≡N stretch: A sharp, medium-intensity band around 2230 cm⁻¹.

-

S=O stretch: Strong absorption bands in the region of 1420-1380 cm⁻¹ and 1210-1170 cm⁻¹.

-

C-F stretch: Strong absorptions in the 1350-1120 cm⁻¹ region.

-

S-O-C stretch: Absorption in the 1050-950 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Cyanophenyl trifluoromethanesulfonate, the molecular ion peak [M]⁺ would be observed at m/z 251. The fragmentation pattern would likely involve the loss of the triflate group or cleavage of the molecule.

Synthesis and Purification

The synthesis of 4-Cyanophenyl trifluoromethanesulfonate is typically achieved through the reaction of 4-cyanophenol with trifluoromethanesulfonic anhydride in the presence of a base. Pyridine is a commonly used base for this transformation.

Figure 2: General workflow for the synthesis of 4-Cyanophenyl trifluoromethanesulfonate.

Experimental Protocol: Synthesis of 4-Cyanophenyl trifluoromethanesulfonate

The following is a representative, non-validated protocol based on general procedures for the synthesis of aryl triflates. Researchers should conduct their own risk assessment and optimization.

-

Reaction Setup: To a stirred solution of 4-cyanophenol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or pyridine) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.1-1.5 eq) if not used as the solvent.

-

Addition of Reagent: Slowly add trifluoromethanesulfonic anhydride (1.1-1.2 eq) to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

Reactivity and Applications

The primary utility of 4-Cyanophenyl trifluoromethanesulfonate lies in its role as an electrophile in cross-coupling reactions. The triflate group is an excellent leaving group, making the aromatic ring susceptible to nucleophilic attack by organometallic reagents.

Cross-Coupling Reactions

4-Cyanophenyl trifluoromethanesulfonate is widely used in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck reactions.[1] These reactions are powerful methods for the formation of carbon-carbon bonds, enabling the synthesis of a diverse range of biaryl compounds and other complex aromatic systems.[1]

Stability and Handling

Aryl triflates are generally more stable than their alkyl counterparts. However, they can be susceptible to hydrolysis, especially under basic conditions, to yield the corresponding phenol. Therefore, it is recommended to handle 4-Cyanophenyl trifluoromethanesulfonate under anhydrous conditions and store it in a cool, dry place under an inert atmosphere.[1]

Safety Information

4-Cyanophenyl trifluoromethanesulfonate is a reactive chemical and should be handled with appropriate safety precautions. It is classified as a corrosive substance.

-

Hazard Statements: H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals).

-

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood.

Conclusion

4-Cyanophenyl trifluoromethanesulfonate is a valuable and versatile reagent in organic synthesis. Its unique combination of a highly reactive triflate leaving group and a modifiable cyano functionality makes it an important building block for the construction of complex organic molecules. A thorough understanding of its physical properties, spectral characteristics, and reactivity, as outlined in this guide, is essential for its safe and effective use in the laboratory.

References

Sources

Navigating the Solubility Landscape of 4-Cyanophenyl Trifluoromethanesulfonate: A Technical Guide for Researchers

An In-depth Exploration of Physicochemical Properties, Solvent Interactions, and Practical Methodologies for Drug Development Professionals

Abstract

4-Cyanophenyl trifluoromethanesulfonate, a key intermediate in modern organic synthesis, particularly in cross-coupling reactions, presents a unique set of physicochemical characteristics that dictate its behavior in various solvent systems.[1] Understanding and predicting its solubility is paramount for optimizing reaction conditions, purification protocols, and ultimately, the successful development of novel chemical entities. This technical guide provides a comprehensive analysis of the factors governing the solubility of 4-cyanophenyl trifluoromethanesulfonate in organic solvents. It delves into the molecular structure, explores the theoretical underpinnings of solubility, and presents detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions and streamline their synthetic workflows.

Introduction: The Synthetic Versatility and Solubility Challenge of an Aryl Triflate

4-Cyanophenyl trifluoromethanesulfonate, often referred to as 4-cyanophenyl triflate, has emerged as a valuable building block in synthetic chemistry. The triflate group serves as an excellent leaving group in a multitude of transformations, while the cyano moiety offers a handle for further functionalization.[1] Its application spans the synthesis of biaryl compounds, pharmaceuticals, and advanced materials. However, to effectively harness its synthetic potential, a thorough understanding of its solubility profile is essential. The choice of solvent can dramatically influence reaction rates, yields, and the ease of product isolation. This guide aims to bridge the knowledge gap by providing a foundational understanding of the principles governing its solubility and offering practical methods for its empirical determination.

Physicochemical Properties of 4-Cyanophenyl Trifluoromethanesulfonate

A molecule's inherent properties are the primary determinants of its solubility. The structure of 4-cyanophenyl trifluoromethanesulfonate, with its combination of a polarizable aromatic ring, a highly polar cyano group, and a strongly electron-withdrawing trifluoromethanesulfonate group, results in a molecule with significant polarity.

| Property | Value | Source |

| Molecular Formula | C₈H₄F₃NO₃S | [2] |

| Molecular Weight | 251.18 g/mol | [2] |

| IUPAC Name | (4-cyanophenyl) trifluoromethanesulfonate | [2] |

| CAS Number | 66107-32-2 | [2] |

| Predicted Boiling Point | 317.0 ± 42.0 °C | |

| Predicted Density | 1.58 ± 0.1 g/cm³ | |

| Appearance | Colorless to light yellow liquid or solid |

Note: Predicted values are computationally derived and should be confirmed by experimental data.

The presence of the trifluoromethanesulfonate group, a potent electron-withdrawing group, significantly influences the electron distribution within the aromatic ring, impacting its intermolecular interactions with solvent molecules. The cyano group, with its strong dipole moment, further contributes to the polar nature of the molecule.

Theoretical Framework: Predicting Solubility through Intermolecular Interactions

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility. This adage is rooted in the nature of intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released upon the formation of solute-solvent interactions.

The solubility of 4-cyanophenyl trifluoromethanesulfonate will be dictated by its ability to engage in the following intermolecular forces:

-

Dipole-Dipole Interactions: Given the molecule's significant polarity arising from the cyano and triflate groups, it is expected to have strong dipole-dipole interactions. Solvents with high polarity and large dipole moments will be more effective at solvating it.

-

London Dispersion Forces: These forces are present in all molecules and increase with molecular size and surface area. While present, they are likely to be less dominant than the polar interactions for this compound.

-

Hydrogen Bonding: 4-Cyanophenyl trifluoromethanesulfonate itself does not possess hydrogen bond donors. However, the oxygen atoms of the sulfonate group and the nitrogen of the cyano group can act as hydrogen bond acceptors. Therefore, it may exhibit some solubility in protic solvents capable of hydrogen bonding.

Based on these principles, a qualitative prediction of solubility in various solvent classes can be made:

-

High Expected Solubility: Polar aprotic solvents such as dichloromethane, acetonitrile, acetone, ethyl acetate, and tetrahydrofuran (THF) are anticipated to be good solvents. A related compound, 4-fluorophenyl trifluoromethanesulfonate, is known to be soluble in dichloromethane and acetonitrile, supporting this prediction.

-

Moderate Expected Solubility: Polar protic solvents like methanol, ethanol, and isopropanol may show moderate solvating power due to their ability to act as hydrogen bond donors to the oxygen and nitrogen atoms of the triflate and cyano groups, respectively.

-

Low Expected Solubility: Nonpolar solvents such as hexane, cyclohexane, and toluene are expected to be poor solvents due to the significant mismatch in polarity and the inability to form strong solute-solvent interactions.

Experimental Determination of Solubility: Protocols and Methodologies

While theoretical predictions provide a valuable starting point, empirical determination of solubility is crucial for accurate and reliable data. The following section details robust protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This rapid method provides a general classification of the compound's solubility in various solvents.

Protocol:

-

Preparation: Dispense approximately 10-20 mg of 4-cyanophenyl trifluoromethanesulfonate into a series of clean, dry small test tubes or vials.

-

Solvent Addition: To each tube, add 1 mL of a different test solvent.

-

Observation at Room Temperature: Vigorously agitate the mixture for 1-2 minutes at room temperature. Visually inspect for the complete disappearance of the solid.

-

Heating: If the compound is not fully dissolved, gently warm the mixture in a water bath to approximately 50-60°C and observe any changes in solubility.

-

Cooling: Allow the heated mixture to cool to room temperature and observe if precipitation occurs.

-

Classification: Classify the solubility based on the following criteria:

-

Soluble: The entire solid dissolves in 1 mL of solvent at room temperature.

-

Slightly Soluble: The solid does not completely dissolve at room temperature but does upon heating.

-

Insoluble: A significant portion of the solid remains undissolved even upon heating.

-

Diagram of Qualitative Solubility Workflow:

Caption: Workflow for qualitative solubility determination.

Quantitative Solubility Determination (Equilibrium Solubility Method)

This method provides a precise measurement of the solubility of the compound in a given solvent at a specific temperature. The shake-flask method is a widely accepted technique for this purpose.

Protocol:

-

Sample Preparation: Add an excess amount of 4-cyanophenyl trifluoromethanesulfonate to a known volume of the desired solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can be achieved using a shaker bath or a magnetic stirrer in a temperature-controlled environment. A typical equilibration time is 24-48 hours.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.

-

Analysis: Determine the concentration of the dissolved solute in the filtrate using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and accurate method.

-

HPLC Analysis:

-

Prepare a series of standard solutions of 4-cyanophenyl trifluoromethanesulfonate of known concentrations.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standards against their corresponding concentrations.

-

Inject the filtered sample onto the HPLC system and determine its peak area.

-

Calculate the concentration of the solute in the sample by interpolating its peak area on the calibration curve.

-

-

-

Calculation: Express the solubility in appropriate units, such as mg/mL or mol/L.

Diagram of Quantitative Solubility Workflow:

Caption: Workflow for quantitative solubility determination via the equilibrium method.

Safety and Handling Considerations

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Health Hazards: Based on related compounds, it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.[3][4]

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Researchers are strongly advised to consult the MSDS provided by the supplier before handling this compound.

Conclusion and Future Perspectives

The solubility of 4-cyanophenyl trifluoromethanesulfonate is a critical parameter that influences its utility in a wide range of synthetic applications. This guide has provided a comprehensive overview of the theoretical principles governing its solubility and detailed experimental protocols for its determination. While explicit quantitative solubility data remains to be extensively published, the provided methodologies empower researchers to generate this crucial information in their own laboratories. A systematic study of its solubility in a broad spectrum of organic solvents would be a valuable contribution to the chemical community, further enhancing the synthetic utility of this versatile reagent.

References

-

MySkinRecipes. 4-Cyanophenyl trifluoromethanesulfonate. [Link]

-

PubChem. 4-Cyanophenyl trifluoromethanesulfonate. [Link]

-

European Union Reference Laboratory for Alternatives to Animal Testing. Standard Operating Procedure for solubility testing. [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

-

Chemistry LibreTexts. Qualitative Analysis of Organic Compounds. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

Sources

4-Cyanophenyl Trifluoromethanesulfonate: A Comprehensive Technical Guide to Safety and Handling

This guide provides an in-depth overview of the safety protocols and handling procedures for 4-Cyanophenyl trifluoromethanesulfonate (CAS No. 66107-32-2). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information to ensure the well-being of laboratory personnel and the integrity of experimental work.

Understanding the Hazard Profile

4-Cyanophenyl trifluoromethanesulfonate, also known as 4-cyanophenyl triflate, is a bifunctional aromatic compound. Its chemical profile is dictated by the synergistic effects of the cyanophenyl and trifluoromethanesulfonate (triflate) moieties. The triflate group is an excellent leaving group, rendering the molecule highly reactive in nucleophilic substitution and cross-coupling reactions. The cyanophenyl group, an organic nitrile, introduces a significant toxicological concern, primarily related to the potential release of cyanide.

Based on this analysis, 4-Cyanophenyl trifluoromethanesulfonate should be handled as a substance that is:

-

Acutely toxic: Harmful or potentially fatal if ingested, inhaled, or absorbed through the skin.

-

Corrosive: Capable of causing severe burns to the skin and serious eye damage.

-

Irritating: May cause respiratory tract irritation.

-

Reactive: Sensitive to moisture and may decompose to release hazardous substances.

Physicochemical and Identification Data

| Property | Value | Source |

| Chemical Name | 4-Cyanophenyl trifluoromethanesulfonate | [3] |

| Synonyms | 4-cyanophenyl triflate | [3] |

| CAS Number | 66107-32-2 | [3] |

| Molecular Formula | C₈H₄F₃NO₃S | [4] |

| Molecular Weight | 251.18 g/mol | [3] |

| Appearance | Assumed to be a solid (based on similar compounds) | |

| Storage Temperature | Room Temperature, under an inert atmosphere | [4] |

Inferred GHS Hazard Classification

While a specific GHS classification is not published, the following is a conservative classification based on analogous compounds.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Danger

Hazard Pictograms:

-

GHS05 (Corrosion)

-

GHS06 (Skull and Crossbones) / GHS07 (Exclamation Mark) - Prudence dictates using the more severe pictogram where acute toxicity is a primary concern.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

The cornerstone of safely handling 4-Cyanophenyl trifluoromethanesulfonate is a multi-layered approach that prioritizes eliminating hazards through engineering controls, supplemented by robust personal protective equipment.

The Hierarchy of Controls

This diagram illustrates the preferred order of control measures to mitigate exposure.

Caption: The Hierarchy of Controls prioritizes engineering and administrative measures over PPE.

Engineering Controls:

-

Chemical Fume Hood: All manipulations of 4-Cyanophenyl trifluoromethanesulfonate, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors[2].

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

-

Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.

Administrative Controls:

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental work involving this compound.

-

Training: All personnel must be trained on the specific hazards and handling procedures for this chemical.

-

Restricted Access: Designate specific areas for working with this compound and restrict access to authorized personnel.

-

Work Practices: Avoid working alone. Prohibit eating, drinking, and smoking in the laboratory.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling 4-Cyanophenyl trifluoromethanesulfonate.

-

Hand Protection: Use chemical-resistant gloves. Given the compound's reactivity and toxicity, double-gloving is recommended. A common practice is to wear a lighter nitrile glove underneath a heavier, more resistant glove such as neoprene or butyl rubber[5]. Always inspect gloves for tears or holes before use.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. Due to the corrosive nature of this compound, a full-face shield worn over safety goggles is strongly recommended to protect against splashes.

-

Skin and Body Protection: A flame-resistant lab coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat should be worn. Full-length pants and closed-toe shoes are mandatory[6].

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used. A full-face respirator also provides enhanced eye and face protection.

Step-by-Step Handling and Storage Protocols

Safe Handling Workflow

Caption: A stepwise workflow for the safe handling of 4-Cyanophenyl Trifluoromethanesulfonate.

Storage Requirements

-

Atmosphere: This compound is moisture-sensitive. Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

-

Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Segregation: Keep segregated from all aqueous solutions and foodstuffs.

Emergency Procedures: Preparedness and Response

First-Aid Measures

Immediate action is critical in the event of exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention[1][7]. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. A safety shower should be used for large area contact[1][8]. |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Use an eyewash station. Seek immediate medical attention[1][8]. |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][9]. |

Spill Response

-

Minor Spill (in a fume hood):

-

Alert others in the area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or dry earth).

-

Carefully scoop the material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

-

Major Spill (outside a fume hood):

-

Evacuate the laboratory immediately and alert others.

-

Close the laboratory doors and prevent entry.

-

Contact your institution's emergency response team (e.g., Environmental Health & Safety).

-

Provide them with the identity of the spilled material.

-

Waste Disposal

All waste containing 4-Cyanophenyl trifluoromethanesulfonate must be treated as hazardous.

-

Solid Waste: Collect in a designated, labeled, and sealed container.

-

Liquid Waste: Collect in a labeled, sealed, and compatible container. Do not mix with other waste streams unless compatibility is confirmed.

-

Decontamination: Due to the cyanide component, it is prudent to treat waste streams to neutralize the cyanide before collection for disposal. A common method involves treatment with an alkaline solution of sodium hypochlorite (bleach) or hydrogen peroxide to oxidize the cyanide to the less toxic cyanate.

-

Disposal: All waste must be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.

Conclusion

4-Cyanophenyl trifluoromethanesulfonate is a valuable reagent with a significant hazard profile that demands respect and careful handling. By understanding its reactivity and toxicity, implementing robust engineering and administrative controls, and consistently using appropriate personal protective equipment, researchers can mitigate the risks associated with its use. Adherence to the detailed protocols outlined in this guide is paramount for ensuring a safe and productive research environment.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 550182, 4-Cyanophenyl trifluoromethanesulfonate. Retrieved from [Link]

-

Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

-

National Institutes of Health. (2016, October 3). Safety Precautions and Operating Procedures in an (A)BSL-4 Laboratory. Retrieved from [Link]

-

Hesperian Health Guides. (n.d.). First aid for chemicals. Retrieved from [Link]

-

University of Florida IFAS Extension. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]

-

Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]

-

Society for Chemical Hazard Communication. (n.d.). SDS – SECTION 4. Retrieved from [Link]

-

Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

-

Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES. Retrieved from [Link]

-

Lead Sciences. (n.d.). 4-Cyanophenyl trifluoromethanesulfonate. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. 4-Cyanophenyl trifluoromethanesulfonate | C8H4F3NO3S | CID 550182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Cyanophenyl trifluoromethanesulfonate - Lead Sciences [lead-sciences.com]

- 5. Safety Precautions and Operating Procedures in an (A)BSL-4 Laboratory: 1. Biosafety Level 4 Suit Laboratory Suite Entry and Exit Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 8. en.hesperian.org [en.hesperian.org]

- 9. media.hiscoinc.com [media.hiscoinc.com]

Methodological & Application

Application Notes & Protocols: Leveraging 4-Cyanophenyl Trifluoromethanesulfonate in Suzuki-Miyaura Coupling

Introduction: The Strategic Advantage of Aryl Triflates in Modern Synthesis

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its application is particularly prevalent in the pharmaceutical and materials science sectors for constructing complex molecular architectures, most notably biaryl structures. While aryl halides have traditionally been the electrophilic partners of choice, the use of aryl trifluoromethanesulfonates (triflates) as "pseudo-halides" has emerged as a powerful alternative.[2][3]

Aryl triflates offer distinct advantages:

-

Accessibility : They are readily synthesized from widely available and often inexpensive phenols.[2]

-

High Reactivity : The trifluoromethanesulfonate (triflate, -OTf) group is an excellent leaving group, with reactivity often comparable to or exceeding that of aryl bromides.[4]

-

Orthogonal Reactivity : The reactivity of aryl triflates can be tuned with specific catalyst systems, allowing for selective or sequential cross-couplings in polyfunctionalized molecules.[2][5]

This guide focuses on a particularly valuable building block: 4-Cyanophenyl Trifluoromethanesulfonate . This reagent is an exemplary substrate, combining the high reactivity of the triflate leaving group with the 4-cyanophenyl moiety—a critical pharmacophore in drug design. The electron-withdrawing nature of the cyano group can enhance the rate of oxidative addition, the initial step in the catalytic cycle. Furthermore, the cyano and trifluoromethyl groups are known to improve key drug-like properties, including metabolic stability, bioavailability, and target binding affinity.[6][7][8]

The Mechanism: A Palladium-Catalyzed Journey

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a Palladium(0) active species. Understanding this cycle is paramount for rational protocol design and troubleshooting. The three key stages are Oxidative Addition, Transmetalation, and Reductive Elimination.[9]

-

Oxidative Addition : The cycle begins with the insertion of the catalytically active Pd(0) complex into the carbon-triflate bond of 4-cyanophenyl trifluoromethanesulfonate. This is often the rate-determining step and results in a Pd(II) intermediate.

-

Transmetalation : For this step to occur, the organoboron species (e.g., an arylboronic acid) must be activated by a base.[10][11] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which then transfers its organic group to the Pd(II) center, displacing the triflate group.

-

Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled from the coordination sphere, forming the final biaryl product. This step regenerates the Pd(0) catalyst, allowing the cycle to continue.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Cyanophenyl Trifluoromethanesulfonate

This protocol provides a robust starting point for the coupling of 4-cyanophenyl trifluoromethanesulfonate with a generic arylboronic acid. Optimization may be required depending on the specific boronic acid used.

3.1. Materials and Reagents

| Reagent | CAS Number | Purpose |

| 4-Cyanophenyl trifluoromethanesulfonate | 66107-32-2 | Electrophile |

| Arylboronic Acid | Variable | Nucleophile |

| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | Catalyst Precursor |

| Tricyclohexylphosphine (PCy₃) | 2622-14-2 | Ligand |

| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | Base |

| 1,4-Dioxane, anhydrous | 123-91-1 | Solvent |

| Deionized Water, degassed | 7732-18-5 | Co-solvent / Base activation |

| Nitrogen (N₂) or Argon (Ar) gas, high purity | - | Inert Atmosphere |

| Ethyl Acetate, ACS grade | 141-78-6 | Extraction Solvent |

| Brine (saturated aq. NaCl) | - | Extraction Wash |

| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | Drying Agent |

| Silica Gel | - | Chromatography Stationary Phase |

3.2. Equipment

-

Schlenk flask or oven-dried round-bottom flask with a rubber septum

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Inert gas line (Schlenk line or balloon)

-

Syringes and needles for liquid transfer

-

Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

-

Rotary evaporator

-

Flash chromatography system

3.3. Step-by-Step Methodology

-

Inert Atmosphere Setup : Place a magnetic stir bar into a Schlenk flask. Seal the flask and heat-dry under vacuum, then allow it to cool to room temperature under a positive pressure of nitrogen or argon. This step is critical to prevent the oxidation and deactivation of the phosphine ligand and palladium catalyst.[12]

-

Addition of Solids : To the flask, add Palladium(II) acetate (0.02 mmol, 2 mol%), tricyclohexylphosphine (0.04 mmol, 4 mol%), anhydrous potassium carbonate (3.0 mmol, 3.0 equiv), 4-cyanophenyl trifluoromethanesulfonate (1.0 mmol, 1.0 equiv), and the arylboronic acid (1.2 mmol, 1.2 equiv).

-

Solvent Addition : Evacuate and backfill the flask with inert gas three times. Via syringe, add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (0.5 mL). The solvent should be thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use.[12]

-

Reaction : Lower the flask into an oil bath preheated to 100 °C. Stir the mixture vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 2 to 16 hours.

-

Aqueous Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification : Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

3.4. Catalyst and Condition Screening

For challenging substrates, different catalyst systems may be required. The combination of Pd(OAc)₂ and PCy₃ is highly effective for a wide range of aryl triflates.[5][10][13][14] However, other systems can offer unique reactivity or milder conditions.

| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Notes |

| Pd(OAc)₂ | PCy₃ | K₂CO₃ or K₃PO₄ | Dioxane/H₂O | 80-100 | A robust, general system for aryl triflates.[5][10][13][14] |

| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ or CsF | Toluene or THF | RT - 80 | Highly active catalyst, often effective at room temperature, particularly for aryl halides, but can be used for triflates.[5][13] |

| PdCl₂(dppf) | (dppf) | K₂CO₃ | DME or Dioxane | 80 | A stable, air-tolerant precatalyst often used for a broad range of couplings. |

| Pd(PPh₃)₄ | (PPh₃) | Na₂CO₃ or K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | The "classical" catalyst; may be less efficient for triflates compared to modern bulky phosphine systems. |

Troubleshooting and Field-Proven Insights

Even robust protocols can encounter issues. Below are common problems and their causal explanations.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Catalyst Deactivation : Presence of oxygen has oxidized the phosphine ligand or the Pd(0) species. 2. Poor Reagent Quality : Wet solvent/reagents, impure boronic acid. | 1. Ensure rigorous inert techniques. Use freshly opened, high-purity solvents and degas them thoroughly.[12] 2. Use anhydrous solvents and dry the base before use. |

| Hydrolysis of Triflate to 4-Cyanophenol | The triflate group is susceptible to base-mediated hydrolysis, especially at high temperatures in the presence of water. This is a primary competing side reaction.[2][12] | 1. Lower the reaction temperature and extend the reaction time. 2. Use a milder or non-aqueous base (e.g., anhydrous CsF or KF). 3. Reduce the amount of water or run the reaction under fully anhydrous conditions. |

| Homocoupling of Boronic Acid (Ar'-Ar') | Can be promoted by residual oxygen in the reaction mixture, which can facilitate an alternative catalytic cycle leading to homocoupling. | Improve degassing procedures for all solvents and ensure the reaction is maintained under a positive pressure of inert gas throughout.[12] |

| Protodeboronation (Loss of -B(OH)₂ group) | The boronic acid is unstable in the reaction medium, often due to excess base or prolonged heating, leading to its conversion to the corresponding arene (Ar'-H). | 1. Use a slight excess (1.1-1.2 equiv) of the boronic acid, but avoid a large excess. 2. Add the boronic acid portion-wise if the reaction is slow. 3. Consider using a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid. |

References

-

Suzuki Coupling . Organic Chemistry Portal. [Link]

-

General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand . ACS Publications. [Link]

-

Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates . ResearchGate. [Link]

-

Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions . ResearchGate. [Link]

-

Suzuki cross-coupling reaction . YouTube. [Link]

-

Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction . ResearchGate. [Link]

-

Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions . Organic Chemistry Portal. [Link]

-

Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][15]-Fused Indole Heterocycles . ACS Publications. [Link]

-

Hydrolysis of aryl triflate during suzuki : r/Chempros . Reddit. [Link]

-

Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions . RSC Publishing. [Link]

-

The role of fluorine in medicinal chemistry | Request PDF . ResearchGate. [Link]

-

Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics . ACS Publications. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . PubMed. [Link]

-

4-Cyanophenyl trifluoromethanesulfonate . MySkinRecipes. [Link]

-

Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions . Journal of the American Chemical Society. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Journal of Biomedical Research & Environmental Sciences. [Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes . National Institutes of Health (NIH). [Link]

-

Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate . National Institutes of Health (NIH). [Link]

- Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide.

-

Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

-

The Suzuki Reaction . Harvard University Department of Chemistry. [Link]

-

Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester . Organic Syntheses Procedure. [Link]

-

Organoborane coupling reactions (Suzuki coupling) . National Institutes of Health (NIH). [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry . ResearchGate. [Link]

-

Halide and Pseudohalide Effects in Pd-Catalyzed Cross-Coupling Reactions . ResearchGate. [Link]

-

Suzuki Coupling Mechanism . YouTube. [Link]

- Preparation method of 4-amino-2-trifluoromethyl cyanophenyl.

-

Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations . The Journal of Organic Chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. reddit.com [reddit.com]

- 13. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

Application Note: Strategic Implementation of 4-Cyanophenyl Trifluoromethanesulfonate in Palladium-Catalyzed Heck Reactions

Introduction: Beyond Traditional Halides in Cross-Coupling

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene.[1][2] While aryl halides have been the traditional electrophiles, aryl trifluoromethanesulfonates (triflates) have emerged as highly effective alternatives. Their exceptional leaving group ability, stemming from the resonance-stabilized triflate anion, often facilitates milder reaction conditions and broader substrate scope.

This guide focuses on a specific, highly valuable building block: 4-Cyanophenyl trifluoromethanesulfonate . As an electron-deficient aryl triflate, this reagent offers distinct advantages in Heck reactions. The potent electron-withdrawing nature of the para-cyano group enhances the reactivity of the C-O bond towards oxidative addition, a key step in the catalytic cycle.[3] This application note provides a deep dive into the mechanistic rationale, a field-tested experimental protocol, and optimization strategies for employing 4-cyanophenyl trifluoromethanesulfonate to construct complex molecular architectures relevant to pharmaceutical and materials science research.[4]

Mechanistic Rationale: The Aryl Triflate Advantage

The efficacy of aryl triflates in the Heck reaction is rooted in their ability to promote a "cationic" catalytic pathway, which is distinct from the "neutral" pathway often dominant with aryl halides.[5] Understanding this difference is critical for experimental design and troubleshooting.

The generally accepted mechanism for the Heck reaction proceeds through several key steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.[2][6]

-

Oxidative Addition: The cycle begins with the oxidative addition of the aryl triflate (Ar-OTf) to a low-valent palladium(0) complex, forming a Pd(II) intermediate, [Ar-Pd(II)-OTf]. The high reactivity of the C-OTf bond makes this step highly efficient, even with electron-deficient systems like 4-cyanophenyl trifluoromethanesulfonate.

-

Ligand Dissociation & Alkene Coordination: Herein lies the key advantage of triflates. The triflate anion is a weakly coordinating ligand. Its dissociation from the Pd(II) center is facile, generating a cationic palladium complex, [Ar-Pd(L)₂]⁺.[5][7] This cationic species readily coordinates with the π-system of the alkene partner. This pathway is particularly advantageous for electron-rich alkenes.[7]

-

Migratory Insertion (Syn-Addition): The coordinated alkene then inserts into the Aryl-Pd bond. This occurs in a syn fashion, where the aryl group and the palladium atom add to the same face of the double bond.[5][6]

-

β-Hydride Elimination: For the reaction to proceed, the resulting alkyl-palladium intermediate must possess a hydrogen atom on the carbon β to the palladium. This hydrogen is eliminated along with the palladium, forming a new C=C double bond in the product and a palladium-hydride species. This step typically dictates the regioselectivity and establishes the trans stereochemistry of the final product.[1]

-

Catalyst Regeneration: The active Pd(0) catalyst is regenerated from the palladium-hydride complex in the presence of a base (e.g., triethylamine, potassium carbonate), which neutralizes the generated triflic acid (HOTf).[6]

Catalytic Cycle Diagram

Caption: The Cationic Catalytic Cycle of the Heck Reaction with an Aryl Triflate.

Core Protocol: Heck Coupling of 4-Cyanophenyl Trifluoromethanesulfonate with Styrene

This protocol provides a reliable, general procedure for the Heck reaction. It has been designed as a self-validating system; adherence to the stoichiometry, inert atmosphere techniques, and purification steps should provide a robust outcome.

Materials and Reagents

| Reagent | CAS Number | M.W. ( g/mol ) | Stoichiometry (eq.) | Amount (mmol) | Mass/Volume |

| 4-Cyanophenyl trifluoromethanesulfonate | 104330-83-8 | 267.18 | 1.0 | 1.0 | 267 mg |

| Styrene | 100-42-5 | 104.15 | 1.2 | 1.2 | 125 mg (137 µL) |

| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 (2 mol%) | 0.02 | 4.5 mg |

| Tri(o-tolyl)phosphine (P(o-tolyl)₃) | 6163-58-2 | 304.37 | 0.04 (4 mol%) | 0.04 | 12.2 mg |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.5 | 1.5 | 152 mg (209 µL) |

| N,N-Dimethylformamide (DMF), Anhydrous | 68-12-2 | 73.09 | - | - | 5.0 mL |

Equipment

-

10 mL Schlenk flask or oven-dried round-bottom flask with a rubber septum

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert gas line (Nitrogen or Argon) with bubbler

-

Syringes and needles

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Vessel Preparation: Place a magnetic stir bar into the 10 mL Schlenk flask. Flame-dry the flask under vacuum and backfill with an inert gas (N₂ or Ar). Maintain a positive pressure of inert gas throughout the reaction setup.

-

Catalyst Pre-formation (Rationale): While not always necessary, pre-forming the active Pd(0) species can improve reproducibility. To the flask, add palladium(II) acetate (4.5 mg, 0.02 mmol) and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol). The 1:2 ratio of Pd:Ligand is crucial for stabilizing the catalyst.

-

Reagent Addition: Add 4-cyanophenyl trifluoromethanesulfonate (267 mg, 1.0 mmol) to the flask.

-

Solvent and Liquid Reagent Injection: Using a syringe, add anhydrous DMF (5.0 mL). Stir the mixture for 5 minutes to ensure dissolution. Sequentially, inject triethylamine (209 µL, 1.5 mmol) and styrene (137 µL, 1.2 mmol) through the septum.

-

Reaction Execution: Immerse the flask in a preheated oil bath at 100 °C. Attach the condenser (under inert atmosphere) and stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. Spot the reaction mixture against the starting aryl triflate. The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete (disappearance of the limiting reagent), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

-

Aqueous Wash: Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL). This removes the DMF, triethylammonium salts, and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with an appropriate gradient of hexane and ethyl acetate to isolate the pure product, (E)-4-styrylbenzonitrile.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the Heck synthesis of (E)-4-styrylbenzonitrile.

Optimization and Troubleshooting

The success of a Heck reaction can be sensitive to several parameters. The following table summarizes key variables and their impact, providing a logical framework for optimization.

| Parameter | Standard Condition | Rationale & Optimization Notes |

| Catalyst Load | 1-2 mol% Pd(OAc)₂ | For highly reactive substrates, loading can sometimes be reduced to <1 mol%. If the reaction is sluggish, increasing the load to 5 mol% may be beneficial, but higher loadings can lead to palladium black precipitation. |

| Ligand | 4 mol% P(o-tolyl)₃ | The choice of phosphine ligand is critical. For electron-deficient aryl triflates, standard triarylphosphines are often sufficient.[3] If side reactions or catalyst decomposition occur, more robust Buchwald-type biaryl phosphine ligands or N-heterocyclic carbenes (NHCs) can be explored. Chelating diphosphines are particularly effective when using aryl triflates.[5][7] |

| Base | 1.5 eq. Et₃N | Organic bases like Et₃N are common. For less soluble systems or to avoid side reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or KOAc can be effective.[2] The choice of base can significantly influence reaction rate and yield. |

| Solvent | Anhydrous DMF | Polar aprotic solvents like DMF, NMP, or acetonitrile are standard. Dioxane is also a viable option. The choice can affect solubility and reaction temperature. |

| Temperature | 100 °C | Aryl triflates often react at lower temperatures than the corresponding bromides.[7] If the reaction is slow, the temperature can be increased to 120-140 °C. Conversely, if side product formation is observed, lowering the temperature to 80 °C may improve selectivity.[8] |

| Additive | None (in this protocol) | For sluggish reactions, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or chloride (TBAC) can accelerate the reaction, particularly when using inorganic bases.[2] |

Conclusion

4-Cyanophenyl trifluoromethanesulfonate is a potent and versatile electrophile for the Mizoroki-Heck reaction. Its enhanced reactivity, driven by the electron-withdrawing nitrile and the superb triflate leaving group, facilitates the efficient synthesis of substituted styrene derivatives. By leveraging the cationic catalytic pathway, researchers can often achieve high yields under conditions milder than those required for less reactive aryl halides. The protocol and optimization strategies detailed in this note provide a robust foundation for scientists in drug discovery and materials development to successfully implement this valuable building block in their synthetic campaigns.

References

-

de Vries, J. G. (2007). The Heck Reaction—State of the Art. Catalysts, 7(1), 267. [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

-

Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476. [Link]

-

Chen, C. Y., et al. (2023). Regio‐ and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole‐Alkyl Phosphine Ligands. Angewandte Chemie International Edition, 62(11), e202216693. [Link]

-

Wikipedia. (n.d.). Heck reaction. [Link]

-

Singh, P., & Singh, J. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(31), 21639-21660. [Link]

-

MySkinRecipes. (n.d.). 4-Cyanophenyl trifluoromethanesulfonate. [Link]

-

Silva, A. M. S., et al. (2012). Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones. Molecules, 17(9), 10071-10082. [Link]

Sources

- 1. Heck Reaction [organic-chemistry.org]

- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. 4-Cyanophenyl trifluoromethanesulfonate [myskinrecipes.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. uwindsor.ca [uwindsor.ca]

- 8. researchgate.net [researchgate.net]

Mastering C-C and C-N Bond Formation: Application Notes for 4-Cyanophenyl Trifluoromethanesulfonate in Cross-Coupling Reactions

Introduction: The Strategic Advantage of 4-Cyanophenyl Trifluoromethanesulfonate in Modern Synthesis

In the landscape of modern organic synthesis, the quest for efficient and versatile building blocks is paramount. 4-Cyanophenyl trifluoromethanesulfonate has emerged as a pivotal reagent for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. Its strategic combination of a cyano group, a versatile synthetic handle, and a trifluoromethanesulfonate (triflate) group, an exceptional leaving group, makes it a highly valuable substrate for a variety of palladium-catalyzed cross-coupling reactions.[1] The triflate's high reactivity facilitates transformations under milder conditions than corresponding aryl halides, often leading to cleaner reactions and higher yields.[1]

This comprehensive guide provides detailed application notes and protocols for the use of 4-Cyanophenyl trifluoromethanesulfonate in three cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. The protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale to empower robust and reproducible experimentation.

Chemical Profile and Safety Mandates

Before proceeding with any experimental work, a thorough understanding of the reagent's properties and safety requirements is non-negotiable.

Table 1: Physicochemical Properties of 4-Cyanophenyl Trifluoromethanesulfonate

| Property | Value |

| CAS Number | 66107-32-2[2] |

| Molecular Formula | C₈H₄F₃NO₃S[2] |

| Molecular Weight | 251.18 g/mol [1] |

| Appearance | Liquid, Solid, or Semi-solid |

| Storage | Inert atmosphere, Room Temperature[2] |

Safety and Handling:

4-Cyanophenyl trifluoromethanesulfonate is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.

-

Hazard Identification: Causes severe skin burns and eye damage. May cause respiratory irritation. Harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[3]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place under an inert atmosphere.[3]

GHS Pictograms:

corrosive

I. Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl compounds that are prevalent in many biologically active molecules. The use of an aryl triflate like 4-Cyanophenyl trifluoromethanesulfonate is particularly advantageous due to its high reactivity.

Causality of Experimental Choices

The selection of the palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling.

-

Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and relatively inexpensive pre-catalyst that is reduced in situ to the active Pd(0) species.

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl triflate to the palladium center and facilitates the reductive elimination of the biaryl product, leading to high catalytic turnover.

-

Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting the transmetalation step without causing significant hydrolysis of the boronic acid or the triflate.

-

Solvent System: A mixture of toluene and water provides a biphasic system where the organic-soluble reactants and catalyst can interact, while the inorganic base resides in the aqueous phase, facilitating the reaction at the interface.

Experimental Protocol: Synthesis of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

This protocol details the Suzuki-Miyaura coupling of 4-Cyanophenyl trifluoromethanesulfonate with 4-methoxyphenylboronic acid.

Table 2: Reagents for Suzuki-Miyaura Coupling

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 4-Cyanophenyl trifluoromethanesulfonate | 251.18 | 251 mg | 1.0 | 1.0 |

| 4-Methoxyphenylboronic acid | 151.96 | 182 mg | 1.2 | 1.2 |

| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 4.5 mg | 0.02 | 0.02 |

| SPhos | 410.57 | 16.4 mg | 0.04 | 0.04 |

| Potassium phosphate (K₃PO₄) | 212.27 | 425 mg | 2.0 | 2.0 |

| Toluene | - | 5 mL | - | - |

| Water | - | 1 mL | - | - |

Step-by-Step Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-Cyanophenyl trifluoromethanesulfonate (251 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium phosphate (425 mg, 2.0 mmol).

-

Add toluene (5 mL) and water (1 mL) to the flask.

-

Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

-

Heat the mixture to 100 °C and stir vigorously for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4'-methoxy-[1,1'-biphenyl]-4-carbonitrile.

Caption: Suzuki-Miyaura Coupling Workflow.

II. Buchwald-Hartwig Amination: Forging C-N Linkages

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components in numerous pharmaceuticals and organic materials.[4] This reaction allows for the formation of a C-N bond between an aryl triflate and an amine.

Causality of Experimental Choices

-

Palladium Pre-catalyst and Ligand: A pre-formed palladium catalyst, such as [Pd(cinnamyl)Cl]₂, with a bulky, electron-rich biarylphosphine ligand like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is highly effective for the amination of aryl triflates. This combination promotes efficient oxidative addition and reductive elimination.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine, forming the more nucleophilic amide which then participates in the catalytic cycle.

-

Solvent: A polar aprotic solvent such as dioxane is commonly used to dissolve the reactants and facilitate the reaction.

Experimental Protocol: Synthesis of 4-Morpholinobenzonitrile

This protocol describes the Buchwald-Hartwig amination of 4-Cyanophenyl trifluoromethanesulfonate with morpholine.

Table 3: Reagents for Buchwald-Hartwig Amination

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 4-Cyanophenyl trifluoromethanesulfonate | 251.18 | 251 mg | 1.0 | 1.0 |

| Morpholine | 87.12 | 105 µL | 1.2 | 1.2 |

| [Pd(cinnamyl)Cl]₂ | 518.28 | 5.2 mg | 0.01 | 0.02 (Pd) |

| XPhos | 476.67 | 14.3 mg | 0.03 | 0.03 |

| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 135 mg | 1.4 | 1.4 |

| Dioxane | - | 5 mL | - | - |

Step-by-Step Procedure:

-

In a glovebox, charge a dry Schlenk tube with [Pd(cinnamyl)Cl]₂ (5.2 mg, 0.01 mmol), XPhos (14.3 mg, 0.03 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

-

Add dioxane (3 mL) and stir for 5 minutes.

-

Add 4-Cyanophenyl trifluoromethanesulfonate (251 mg, 1.0 mmol) dissolved in dioxane (2 mL), followed by morpholine (105 µL, 1.2 mmol).

-

Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

-

Extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash chromatography on silica gel to yield 4-morpholinobenzonitrile.

Caption: Buchwald-Hartwig Amination Workflow.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide/triflate.[5] This reaction is instrumental in the synthesis of conjugated enynes and other alkynylated aromatic systems.[6]

Causality of Experimental Choices

-

Catalyst System: The Sonogashira reaction traditionally employs a dual catalyst system of a palladium complex and a copper(I) salt.[5] Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) is a common palladium source, and copper(I) iodide (CuI) acts as a co-catalyst to facilitate the formation of a copper acetylide intermediate.

-

Base: An amine base, such as triethylamine (Et₃N), is used to deprotonate the terminal alkyne and also serves as a solvent.

-

Solvent: While triethylamine can act as the solvent, an additional solvent like tetrahydrofuran (THF) is often used to ensure solubility of all reactants.

Experimental Protocol: Synthesis of 4-((Trimethylsilyl)ethynyl)benzonitrile

This protocol outlines the Sonogashira coupling of 4-Cyanophenyl trifluoromethanesulfonate with trimethylsilylacetylene.

Table 4: Reagents for Sonogashira Coupling

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 4-Cyanophenyl trifluoromethanesulfonate | 251.18 | 251 mg | 1.0 | 1.0 |

| Trimethylsilylacetylene | 98.22 | 210 µL | 1.5 | 1.5 |

| PdCl₂(PPh₃)₂ | 701.90 | 35 mg | 0.05 | 0.05 |

| Copper(I) iodide (CuI) | 190.45 | 10 mg | 0.05 | 0.05 |

| Triethylamine (Et₃N) | 101.19 | 5 mL | - | - |

| Tetrahydrofuran (THF) | - | 5 mL | - | - |

Step-by-Step Procedure:

-

To a Schlenk flask under an inert atmosphere, add 4-Cyanophenyl trifluoromethanesulfonate (251 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol).

-

Add THF (5 mL) and triethylamine (5 mL).

-

Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Add trimethylsilylacetylene (210 µL, 1.5 mmol) dropwise.

-

Stir the reaction mixture at room temperature for 8 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 4-((trimethylsilyl)ethynyl)benzonitrile.

Caption: Sonogashira Coupling Workflow.

Conclusion: A Versatile Tool for Molecular Innovation

4-Cyanophenyl trifluoromethanesulfonate stands as a testament to the power of strategic molecular design in enabling complex synthetic transformations. The protocols detailed herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a robust framework for researchers to harness the potential of this versatile reagent. By understanding the rationale behind the experimental choices, scientists can not only replicate these procedures but also adapt and innovate to forge new frontiers in drug discovery and materials science.

References

-

MySkinRecipes. (n.d.). 4-Cyanophenyl trifluoromethanesulfonate. Retrieved from [Link]

-

ChemRxiv. (2020). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura protocol with tetraphenylborate. Retrieved from [Link]

-

PubMed. (2001). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Retrieved from [Link]

-

SciSpace. (2017). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. Retrieved from [Link]

-

Lead Sciences. (n.d.). 4-Cyanophenyl trifluoromethanesulfonate. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-Cyanophenylboronic acid. Retrieved from [Link]

-

ResearchGate. (2016). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. Retrieved from [Link]

-

ResearchGate. (2018). Kinetics of the coupling of 4‐methoxyphenylboronic acid with.... Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

ResearchGate. (2017). One-Pot, Three-Step: Sonogashira coupling–TMS-Deprotection– CuAAC for the synthesis of 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)1H-1,2,3-triazoles. Retrieved from [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. (2013). A Review on Palladium Catalyzed Coupling Reactions. Retrieved from [Link]

-

ACS Publications. (2016). Palladium cross-coupling reactions of aryl fluorosulfonates: an alternative to triflate chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Sonogashira Coupling. Retrieved from [Link]

-

ResearchGate. (2007). Coupling reaction of aryl halides or triflates with amines catalyzed by palladium and other transition metal. Retrieved from [Link]

-

National Institutes of Health. (2016). Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. Retrieved from [Link]

-

Semantic Scholar. (2007). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

-

RSC Publishing. (2018). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Retrieved from [Link]

Sources

- 1. 4-Cyanophenyl trifluoromethanesulfonate [myskinrecipes.com]

- 2. 4-Cyanophenyl trifluoromethanesulfonate - Lead Sciences [lead-sciences.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. research.rug.nl [research.rug.nl]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Introduction: The Strategic Advantage of 4-Cyanophenyl Trifluoromethanesulfonate

An Application Guide to Palladium-Catalyzed Reactions with 4-Cyanophenyl Trifluoromethanesulfonate

In the landscape of modern organic synthesis, the strategic construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, C-O) bonds is paramount. Palladium-catalyzed cross-coupling reactions stand as one of the most powerful toolsets for this purpose, enabling the formation of complex molecular architectures with high precision and efficiency.[1][2] Within this framework, the choice of coupling partners is critical. 4-Cyanophenyl trifluoromethanesulfonate has emerged as a highly valuable and versatile electrophilic partner for a multitude of these transformations.

This technical guide provides an in-depth exploration of the applications of 4-cyanophenyl trifluoromethanesulfonate in several key palladium-catalyzed reactions. Its utility stems from two core structural features:

-

The Trifluoromethanesulfonate (Triflate, -OTf) Group: The triflate group is an exceptional leaving group, often exhibiting reactivity comparable to or greater than that of iodides in oxidative addition to a low-valent palladium center.[2] This high reactivity allows for coupling reactions to proceed under milder conditions than with corresponding chlorides or bromides.

-

The para-Cyano (-CN) Group: The electron-withdrawing nature of the nitrile functionality activates the aryl ring, further facilitating the initial oxidative addition step. Moreover, the cyano group serves as a versatile synthetic handle for subsequent chemical modifications, such as reduction to an amine or conversion to a tetrazole, making it invaluable in the development of bioactive molecules and functional materials.[3]

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying mechanistic rationale and field-proven insights to empower successful and innovative synthesis.

Part 1: The Mechanistic Core of Palladium Cross-Coupling

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three fundamental steps: oxidative addition, transmetalation (or an analogous step like olefin insertion), and reductive elimination. Understanding this cycle is crucial for troubleshooting and optimizing reactions.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-triflate bond of 4-cyanophenyl trifluoromethanesulfonate. This is often the rate-determining step and results in a Pd(II) intermediate.

-

Transmetalation: The organic group from a nucleophilic coupling partner (e.g., an organoboron, organotin, or organozinc reagent) is transferred to the Pd(II) center, displacing the triflate group.

-